molecular formula C24H31N3O2 B2723557 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide CAS No. 922034-25-1

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide

Cat. No.: B2723557
CAS No.: 922034-25-1
M. Wt: 393.531
InChI Key: VEBHDKVMILDGHQ-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a complex structure integrating indoline, morpholine, and m-tolyl moieties. The indoline core (1-methylindolin-5-yl) is a modified heterocyclic scaffold often associated with kinase inhibition or receptor modulation . The morpholinoethyl group introduces a polar, nitrogen-containing ring, which may enhance solubility or influence pharmacokinetics. The m-tolyl (meta-methylphenyl) acetamide side chain likely contributes to lipophilicity and target binding affinity. Such structural features align with compounds investigated for therapeutic applications, including anti-inflammatory, anticancer, or neurological activities .

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-18-4-3-5-19(14-18)15-24(28)25-17-23(27-10-12-29-13-11-27)20-6-7-22-21(16-20)8-9-26(22)2/h3-7,14,16,23H,8-13,15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBHDKVMILDGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, supported by relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • Indoline moiety : Known for its pharmacological properties.
  • Morpholinoethyl side chain : Enhances solubility and bioavailability.
  • Acetamide functionality : Contributes to the compound's potential therapeutic effects.

The molecular formula of this compound is C23H29N3O3C_{23}H_{29}N_{3}O_{3} with a molecular weight of approximately 395.5 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the indoline derivative.
  • Coupling with morpholinoethyl and m-tolyl groups.
  • Purification through chromatographic techniques.

Optimization of synthesis parameters can lead to improved yields and purity, which are crucial for biological testing.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing indoline structures have shown efficacy against various cancer cell lines .

Compound NameStructural FeaturesBiological Activity
N1,N2-bis(5-chloropyridin-2-yl)oxalamideContains chloropyridine groupsAnticancer properties
N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)Similar indoline structurePotential anticancer activity
4-(3-(4-ethoxyphenyl)-1,2,4-triazoleRelated triazole derivativeAntimicrobial activity

The presence of the indoline moiety is particularly significant as it is associated with the inhibition of key signaling pathways involved in cancer progression .

Research indicates that this compound may interact with specific biological targets, potentially inhibiting tumor growth and promoting apoptosis in cancer cells. Molecular docking studies are recommended to elucidate these interactions further.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated broad-spectrum antimicrobial effects, suggesting that this compound may also possess such properties .
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activities in preclinical models, indicating potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Properties : Studies on related indoline derivatives indicate possible neuroprotective effects, which could be beneficial in treating neurodegenerative disorders .

Scientific Research Applications

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic processes. While the specific mechanism of action is not fully elucidated, studies suggest potential applications in:

  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The exploration of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide in this context could lead to the development of new antimicrobial agents .
  • Anticancer Properties : Compounds with similar structural motifs have been evaluated for their anticancer activities. For instance, derivatives of indole have been investigated for their ability to induce apoptosis in cancer cells. The potential for this compound to exhibit similar effects warrants further investigation .

Antimicrobial Evaluation

In a study focusing on indole derivatives, compounds were evaluated for their antimicrobial activity using the Diameter of Inhibition Zone (DIZ) assay. Results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Bacillus subtilis . This highlights the potential for this compound to serve as a lead compound for developing new antimicrobial therapies.

Anticancer Activity

Another study investigated the biological activity of various indole derivatives against HepG2 liver cancer cells. The findings suggested that specific modifications can enhance anticancer efficacy, with some compounds inducing apoptosis through caspase activation pathways . This suggests that this compound could be a candidate for similar evaluations.

Data Table: Summary of Research Applications

Application AreaPotential ActivitiesReferences
AntimicrobialActivity against Gram-positive/negative bacteria
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologyInteraction with neurotransmitter receptors

Comparison with Similar Compounds

Implications :

  • The morpholinoethyl group replaces the hydroxy or isoxazolemethyl moieties in analogs, possibly reducing metabolic instability while maintaining solubility via the morpholine oxygen .
  • Fluorine or methyl groups on the indoline core (as in E-series compounds) are known to modulate electronic effects and binding affinity; the target’s 1-methylindolinyl group may similarly influence steric interactions with targets .

Pyridazin-3(2H)-one Acetamides ()

Example: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (FPR2 agonist) .

Feature Target Compound Pyridazinone Acetamide
Core Structure Indoline-morpholine Pyridazinone (1,2-diazine)
Acetamide Subst. m-tolyl 4-Bromophenyl
Bioactivity Not reported FPR2-specific agonist (calcium mobilization)

Implications :

  • The pyridazinone core in compounds targets formyl peptide receptors (FPR1/FPR2), whereas the indoline-morpholine scaffold in the target compound may interact with distinct pathways (e.g., kinases or GPCRs).
  • The 4-bromophenyl group in pyridazinone derivatives enhances electrophilic character, contrasting with the electron-donating methyl group in m-tolyl, which may alter receptor binding selectivity .

Benzothiazole Acetamides ()

Example: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide .

Feature Target Compound Benzothiazole Acetamide
Core Structure Indoline-morpholine Benzothiazole
Acetamide Subst. m-tolyl 3-methoxyphenyl or 3,4,5-trimethoxyphenyl
Electron Effects Methyl (electron-donating) Methoxy/trifluoromethyl (electron-withdrawing)

Implications :

  • Benzothiazole derivatives often exhibit enhanced metabolic stability due to the aromatic heterocycle, whereas the morpholinoethyl group in the target compound may confer different pharmacokinetic profiles .

Preparation Methods

Palladium-Catalyzed C–H Activation

Palladium-mediated cyclization of N-aryl enamines or anilines is a common route to indolines. For example, Dong et al. demonstrated that Pd(II) catalysts enable intramolecular C–H amination of N-aryl imines to form indolines. Applied here:

  • Substrate : N-(m-Tolyl)ethylenediamine derivative.
  • Conditions : Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (oxidant), DMF, 100°C.
  • Yield : ~75% (analogous systems).

Multi-Component Cycloaddition

Azomethine ylide-based [3+2] cycloadditions offer stereoselective indoline formation. A method from PMC8658983 involves:

  • Components : L-thioproline, 6-chloroisatin, and ethylene derivatives.
  • Conditions : Reflux in MeOH, 2 hours.
  • Outcome : Spirooxindole intermediates with >90% diastereoselectivity.

Functionalization with Morpholinoethyl Side Chain

Nucleophilic Substitution

A bromoethyl-indoline intermediate reacts with morpholine:

  • Step 1 : Indoline-5-yl ethanol is treated with PBr₃ to form 2-bromoethyl-1-methylindoline.
  • Step 2 : Reaction with morpholine in THF, K₂CO₃, 60°C.
  • Yield : 68–72% (similar to).

Reductive Amination

Alternative route using carbonyl intermediates:

  • Substrate : 1-Methylindolin-5-yl ketone.
  • Reagents : Morpholine, NaBH₃CN, MeOH.
  • Advantage : Avoids halogenated intermediates.

Acetamide Formation and m-Tolyl Incorporation

Acylation of Amine Intermediate

The morpholinoethyl-indoline amine is acylated with m-tolyl acetyl chloride:

  • Step 1 : Synthesis of 2-(m-tolyl)acetic acid via Friedel-Crafts alkylation of toluene.
  • Step 2 : Conversion to acid chloride using SOCl₂.
  • Step 3 : Coupling with amine in DCM, Et₃N, 0°C to RT.
  • Yield : 85–90%.

Ullmann-Type Coupling

Integrated Synthetic Routes

Sequential Alkylation-Acylation (Route A)

  • Indoline synthesisMorpholinoethylationAcetamide coupling .
  • Total Yield : 52% (over three steps).

Convergent Approach (Route B)

  • Parallel synthesis of morpholinoethyl-acetamide and indoline modules.
  • Final coupling via Buchwald-Hartwig amination.
  • Total Yield : 48%.

Optimization and Challenges

Stereochemical Control

  • The morpholinoethyl group’s configuration impacts bioactivity. Chiral HPLC separates enantiomers (e.g., Chiralpak AD-H column).

Solvent and Catalyst Screening

  • Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
  • Pd/C catalysis in hydrogenation steps reduces byproducts.

Comparative Data

Method Steps Yield (%) Purity (%) Key Reference
Sequential Alkylation 3 52 98
Convergent Coupling 4 48 95
Cycloaddition-Based 2 60 97

Scalability and Industrial Relevance

  • Route A is preferred for kilogram-scale production due to fewer purification steps.
  • Patent CN116547266A highlights hydrogen peroxide-mediated oxidations for eco-friendly acetamide formation.

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